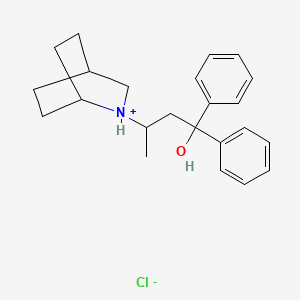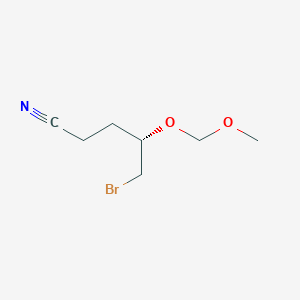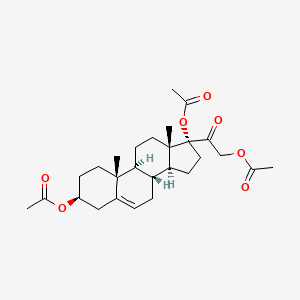
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a phenyl group, and a hydrochloride salt. It is used in various scientific research applications due to its diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the morpholinoethyl group.
Methylation and Hydrochloride Formation: The final steps involve methylation of the indole nitrogen and conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl): This compound shares a similar indole core but has a trifluoroethyl group instead of a morpholinoethyl group.
1,3-Dihydro-3-methyl-1-phenyl-2H-indol-2-one: This compound lacks the morpholinoethyl group, making it structurally simpler.
Uniqueness
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
37129-58-1 |
|---|---|
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
3-methyl-1-(2-morpholin-4-ium-4-ylethyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20(21)24)12-11-22-13-15-25-16-14-22;/h2-10H,11-16H2,1H3;1H |
Clé InChI |
XBKXLXJNJZWOKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)CC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


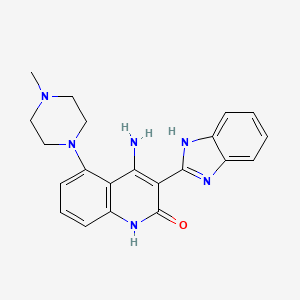
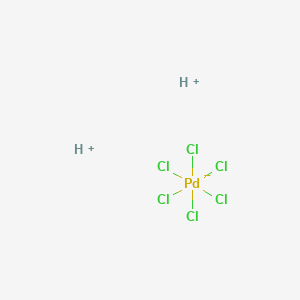

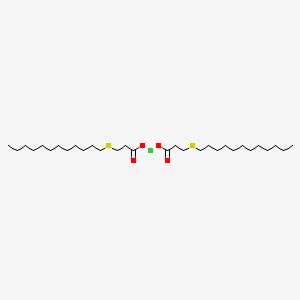
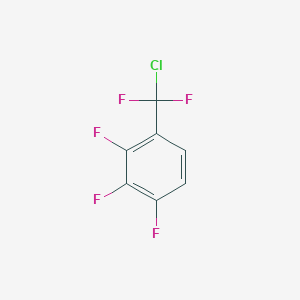
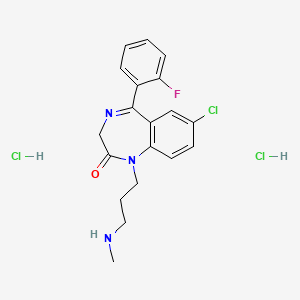
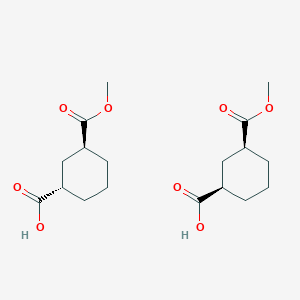
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

